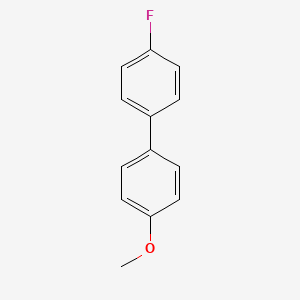

4-Fluoro-4'-methoxybiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHJIGXCDCZLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Characterization and Utility of 4-Fluoro-4'-methoxybiphenyl

[1]

Executive Summary

4-Fluoro-4'-methoxybiphenyl is a symmetrically disubstituted biaryl motif essential to materials science and medicinal chemistry.[1] Distinguished by its electronic push-pull character—arising from the electron-donating methoxy group and the electron-withdrawing fluorine atom—this compound serves as a critical mesogenic core in liquid crystal (LC) formulations and a privileged scaffold in drug discovery.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data, designed to support researchers in high-precision applications.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models. Researchers should note the distinct melting point range, which serves as a primary purity indicator during synthesis.[1]

Table 1: Physicochemical Specifications

| Property | Value | Method/Source |

| CAS Number | 450-39-5 | Chemical Abstract Service |

| IUPAC Name | 4-Fluoro-4'-methoxy-1,1'-biphenyl | Nomenclature |

| Molecular Formula | C₁₃H₁₁FO | Stoichiometry |

| Molecular Weight | 202.22 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 87.0 – 90.0 °C | Experimental (DSC/Capillary) |

| Boiling Point | ~298 °C (Predicted) | 760 mmHg |

| Density | ~1.105 g/cm³ | Predicted |

| Solubility | Soluble in DCM, Toluene, Acetone, THF.Insoluble in Water.[1][2] | Experimental Observation |

| LogP | ~3.6 | Hydrophobicity Index |

Technical Note: The melting point is sharp (typically < 2°C range) for high-purity samples (>99%). Broadening of this range often indicates homocoupling byproducts (e.g., 4,4'-dimethoxybiphenyl) remaining from the Suzuki reaction.[1]

Structural Characterization (Spectroscopy)[1]

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The fluorine atom introduces characteristic splitting patterns in the proton spectrum due to heteronuclear coupling (

Proton NMR ( H NMR, 300 MHz, CDCl )[1][9]

-

3.84 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH

-

6.96 ppm (d,

- 7.10 ppm (t/m, 2H): Aromatic protons ortho to the fluorine.[1] The triplet-like appearance is due to coupling with both the adjacent proton and the fluorine nucleus.[1]

- 7.43 – 7.54 ppm (m, 4H): Overlapping signals from the remaining biphenyl protons (meta to substituents).[1]

Carbon NMR ( C NMR, 75 MHz, CDCl )

- 55.3 ppm: Methoxy carbon.[1]

-

162.0 ppm (d,

- 159.0 ppm: Carbon bonded to Methoxy.[1]

Fluorine NMR ( F NMR)

-

-117.0 ppm: Single peak (referenced to CFCl

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromoanisole and 4-fluorophenylboronic acid.[1] This method avoids the harsh conditions of Ullmann coupling and provides high regioselectivity.[1]

Experimental Workflow

Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid

Reagents:

-

4-Bromoanisole (1.0 equiv)[1]

-

4-Fluorophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene : Water (4:1 ratio) or Dioxane : Water[1]

Step-by-Step Procedure:

-

Degassing: Charge a round-bottom flask with Toluene and Water. Sparge with Argon/Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).[1]

-

Addition: Add 4-Bromoanisole, Boronic acid, and Base under positive inert gas pressure.

-

Catalyst Charge: Add Pd(PPh

) -

Reflux: Heat the mixture to 90°C (or mild reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Cool to room temperature. Separate layers. Extract aqueous layer with Ethyl Acetate (

).[1] -

Purification: Dry organic layers over MgSO

, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane

Visualization: Reaction Mechanism & Workflow

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilized for synthesis. Note the regeneration of Pd(0), making the process catalytic.

Applications in Advanced Materials & Pharma

Liquid Crystal (LC) Engineering

This compound serves as a "mesogenic core."[1] In LC displays (LCDs), the molecule's rod-like shape allows it to align with electric fields.[1]

-

Fluorine Effect: The lateral or terminal fluorine atom introduces a strong dipole moment without significantly increasing viscosity (unlike cyano groups).[1] This lowers the threshold voltage (

) required to switch the pixel.[1] -

Dielectric Anisotropy (

): The F-atom creates moderate positive dielectric anisotropy, essential for Active Matrix (TFT) displays where high resistivity (holding ratio) is required.[1]

Medicinal Chemistry (Bioisosterism)

In drug design, the biphenyl scaffold is a privileged structure.[1]

-

Metabolic Stability: The C-F bond is metabolically robust.[1] Replacing a C-H with C-F at the para-position blocks metabolic oxidation (P450 metabolism), extending the drug's half-life (

).[1] -

Lipophilicity: The fluorine atom increases logP, enhancing membrane permeability compared to the non-fluorinated parent.[1]

Visualization: Structure-Property Logic[1]

Figure 2: Functional decomposition of the molecule showing how specific substituents drive utility in distinct industries.[1]

Safety & Handling (GHS Classification)

While not highly toxic, standard laboratory safety protocols for organic synthesis intermediates apply.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, this compound.[1] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol basis).

-

Kirsch, P. (2013). Fluorine in Liquid Crystal Design for Active Matrix Displays.[1] In: Modern Fluoroorganic Chemistry.[1] Wiley-VCH.[1] (Source for LC properties).

- BenchChem.Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis.

Precision Engineering of Biaryl Scaffolds: 4-Fluoro-4'-methoxybiphenyl

[1][2]

Subject: Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility Molecular Weight: 202.22 g/mol CAS Registry Number: 450-39-5

Executive Summary & Core Identity

4-Fluoro-4'-methoxybiphenyl represents a privileged structural motif in modern drug discovery and materials science.[1][2] With a molecular weight of 202.22 g/mol , it resides firmly within the "fragment" space (

This biaryl system is not merely a chemical intermediate; it is a case study in electronic "push-pull" dynamics. The molecule features two distinct electronic vectors: the methoxy group (-OMe) acting as a strong electron-donating group (EDG) via resonance, and the fluorine atom (-F) acting as an electron-withdrawing group (EWG) via induction, while also providing metabolic occlusion at the para-position.[1]

Physicochemical Architecture[1][2]

| Property | Value | Technical Context |

| Molecular Weight | 202.22 g/mol | Fragment-compliant; high Ligand Efficiency potential.[1][2] |

| Molecular Formula | - | |

| Exact Mass | 202.0794 | Critical for High-Res Mass Spectrometry (HRMS) validation.[1][2] |

| LogP (Predicted) | ~3.6 | Moderately lipophilic; crosses blood-brain barrier (BBB) readily.[1][2] |

| Melting Point | 87–90 °C | Crystalline solid; easy to handle/purify.[1][2] |

| H-Bond Acceptors | 2 | Fluorine and Methoxy oxygen.[1][2] |

| H-Bond Donors | 0 | - |

Synthetic Methodology: The Suzuki-Miyaura Protocol[1][2][3][4]

The most robust route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This protocol is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the methoxy functionality.[1][2]

Strategic Causality (Expertise)[1][2]

-

Choice of Halide vs. Boronic Acid: We utilize 4-bromoanisole and 4-fluorophenylboronic acid .[1][2]

-

Reasoning: 4-bromoanisole is electronically activated for oxidative addition (electron-rich ring), facilitating the initial step of the catalytic cycle.[1][2] Conversely, aryl boronic acids with electron-withdrawing groups (like Fluorine) undergo transmetallation more efficiently than their electron-rich counterparts.[1][2]

-

-

Base Selection: Potassium Carbonate (

).[1][2][3]

Validated Protocol

Reagents:

Step-by-Step Workflow:

-

Degassing (Critical): Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes.[1][2] Oxygen is the enemy of Pd(0) catalysts.

-

Loading: Add 4-bromoanisole, 4-fluorophenylboronic acid, and

under inert flow. -

Catalyst Addition: Add

last to minimize air exposure.[1][2] Seal the vessel immediately. -

Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][2] The product usually runs higher (

) than the boronic acid (baseline).[1][2] -

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine ( -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Experimental Visualization

Caption: Optimized Suzuki-Miyaura coupling workflow for this compound synthesis.

Structural Analysis & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized compound, rely on the specific NMR signatures.[2] The presence of Fluorine provides a unique handle for self-validation via

Diagnostic NMR Signals ( )

| Nucleus | Shift ( | Multiplicity | Assignment | Validation Logic |

| 3.84 | Singlet (3H) | Sharp singlet confirms intact methoxy group.[1][2] | ||

| 6.96 | Doublet (2H) | Ar-H (ortho to OMe) | Characteristic shielding by oxygen.[1][2] | |

| 7.10 | Triplet (2H) | Ar-H (ortho to F) | Splitting due to H-F coupling ( | |

| 7.45–7.55 | Multiplet (4H) | Biaryl Core | Overlapping signals from the biphenyl junction. | |

| 162.0 | Doublet | Large coupling constant ( | ||

| -117.0 | Multiplet | Ar-F | Pass/Fail Check: Multiple peaks indicate impurity or defluorination.[1][2] |

Technical Note: If the

Medicinal Chemistry Applications: The "Fluorine Effect"[5][6][7]

In drug development, this compound acts as a bioisostere for non-fluorinated biaryls, offering superior metabolic stability.[1][2]

Metabolic Blocking

The para-position of a phenyl ring is the primary site for Cytochrome P450-mediated oxidation (hydroxylation).[1][2]

-

Mechanism: Replacing the para-hydrogen with Fluorine blocks this metabolic "soft spot."[1][2] The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond, rendering it inert to oxidative metabolism.[2]

-

Outcome: Increased half-life (

) of the drug candidate.[1][2]

Electronic Modulation

The biphenyl core transmits electronic effects.[1][2]

-

The Methoxy group donates electron density into the ring system, increasing the basicity of the system and potentially enhancing solubility.[2]

-

The Fluorine atom withdraws electron density inductively, lowering the

of neighboring protons and modulating the lipophilicity (

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) logic for optimizing biaryl scaffolds using F and OMe.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, this compound. Retrieved February 7, 2026 from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational protocol grounding).

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2] (Source for metabolic blocking mechanism).[1][2][4]

Structural Elucidation and Characterization of 4-Fluoro-4'-methoxybiphenyl: A Multi-Modal Analytical Framework

Executive Summary & Strategic Context

In the development of liquid crystals and medicinal pharmacophores, the biaryl scaffold is a privileged structure. 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) represents a classic "push-pull" system where the electron-donating methoxy group (EDG) and the electron-withdrawing fluorine (EWG) create distinct electronic environments on the two phenyl rings.

For the researcher, this molecule is not merely a synthesis target but a calibration standard for understanding Fluorine-Carbon (

Synthesis Context & Impurity Profile

To accurately elucidate the structure, one must understand the genesis of the sample. This compound is typically synthesized via Suzuki-Miyaura cross-coupling .

-

Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid

Product. -

Critical Impurities:

-

Homocoupling products: 4,4'-Dimethoxybiphenyl or 4,4'-Difluorobiphenyl.

-

Protodeboronation: Fluorobenzene (volatile, likely lost) or Anisole.

-

Analytical Implication: Your elucidation strategy must explicitly rule out symmetric homocoupling byproducts.

Primary Structure Elucidation: The NMR Logic

The definitive characterization relies on Nuclear Magnetic Resonance (NMR).[1][2] The presence of Fluorine (

H NMR: Symmetry and Shielding

Instrument: 300 MHz or higher | Solvent: CDCl

The molecule possesses a

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 7.54 – 7.43 | Multiplet | 4H | H-2, H-6, H-2', H-6' | Protons ortho to the biaryl bond. Deshielded by the aromatic ring current of the adjacent ring. Overlap is common here. |

| 7.14 – 7.04 | Multiplet (approx. t) | 2H | H-3, H-5 (F-ring) | Diagnostic: Protons ortho to Fluorine. Shielded relative to the biaryl protons due to F's anisotropic effect and resonance, but split by |

| 6.96 | Doublet ( | 2H | H-3', H-5' (OMe-ring) | Diagnostic: Protons ortho to Methoxy. Strong mesomeric shielding from Oxygen pushes these upfield. |

| 3.84 | Singlet | 3H | -OCH | Characteristic methoxy singlet. |

C NMR: The "Fluorine Ruler"

Instrument: 75 MHz or higher | Solvent: CDCl

This is the most critical section. You must distinguish the Fluorine-bearing ring from the Methoxy-bearing ring. We use Heteronuclear Spin-Spin Coupling (

-

Rule of Thumb:

values decrease as distance increases: -

Self-Validation: If a carbon signal is a singlet, it belongs to the Methoxy ring. If it is a doublet, it belongs to the Fluorine ring.

| Multiplicity ( | Assignment | Interpretation | |

| 161.9 | Doublet ( | C-4 (C-F) | Ipso-Fluorine. The massive coupling constant confirms direct F-attachment. |

| 158.9 | Singlet | C-4' (C-OMe) | Ipso-Methoxy. No coupling = distal ring. |

| 136.7 | Doublet ( | C-1 (Bridge) | Quaternary bridgehead on the F-ring. Small coupling confirms it is para to F. |

| 132.5 | Singlet | C-1' (Bridge) | Quaternary bridgehead on the OMe-ring. |

| 128.0 | Doublet ( | C-2, C-6 | Meta to F. The 8 Hz coupling is diagnostic for meta positions in fluoroarenes. |

| 127.8 | Singlet | C-2', C-6' | Meta to OMe. Overlaps with 128.0 but distinguished by lack of splitting. |

| 115.3 | Doublet ( | C-3, C-5 | Ortho to F. The 21 Hz coupling is diagnostic for ortho positions. |

| 114.1 | Singlet | C-3', C-5' | Ortho to OMe. |

| 55.2 | Singlet | -OCH | Methoxy carbon. |

F NMR: The Purity Check

Shift:

-

Protocol: Run a wide sweep (-50 to -200 ppm).

-

Validation: A single sharp peak confirms no regioisomers (e.g., 2-fluoro or 3-fluoro analogs would shift significantly) and no unreacted starting material (4-fluorophenylboronic acid typically appears around -110 ppm depending on pH).

Visualization of Analytical Logic

The following diagram illustrates the decision tree used to assign the aromatic protons and carbons, separating the two rings based on electronic effects and spin coupling.

Caption: Logical flow for distinguishing Ring A (Fluorinated) from Ring B (Methoxylated) using spectral data.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure the coupling constants (

-

Mass: Weigh 10-15 mg of the solid.

-

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS. -

Filtration: If the solution is cloudy (salt residues from Suzuki coupling), filter through a small plug of glass wool into the NMR tube. Paramagnetic particulates (Pd residues) will broaden lines and ruin the

-coupling resolution. -

Acquisition:

-

For

C: Set relaxation delay (

-

HPLC Purity Method

Objective: Confirm absence of homocoupled byproducts (4,4'-dimethoxybiphenyl).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Expectation: The target compound is highly lipophilic.[5] Expect elution late in the gradient.

Physical Properties & Confirmation

| Property | Value | Source/Validation |

| Molecular Formula | C | Confirmed by HRMS ( |

| Molecular Weight | 202.22 g/mol | - |

| Melting Point | 87 - 90 °C | Sharp range indicates high purity.[2][6][7] Broad range (>2°C) suggests Pd or salt contamination. |

| Appearance | White crystalline solid | Yellowing indicates oxidation or nitro-impurities if nitro-precursors were used. |

References

- Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

-

Sahoo, A. K., et al. (2008). "Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides." Chemistry – A European Journal. (Contains specific experimental NMR data for this compound).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2758997, this compound.[7]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7] (Reference for J-coupling constants).

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. acdlabs.com [acdlabs.com]

- 6. 4-Fluoro-4'-methoxy-1,1'-biphenyl | 450-39-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 4-Fluoro-4'-methoxybiphenyl

IUPAC Designation & Synthetic Methodology

Executive Summary

This technical guide provides a comprehensive analysis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5), a critical biaryl scaffold utilized in medicinal chemistry and materials science.[1] Unlike simple aromatics, this molecule combines a lipophilic, metabolically stable fluorine substituent with an electron-donating methoxy group, making it a classic model for studying electronic effects in Suzuki-Miyaura cross-coupling and a valuable intermediate for liquid crystal synthesis.[1]

This document moves beyond basic definitions to explore the causality of synthetic choices , the logic of IUPAC nomenclature , and self-validating experimental protocols .

Part 1: Chemical Identity & Nomenclature Logic[1]

The IUPAC Derivation

The nomenclature of this compound follows the IUPAC rules for substituted biaryl systems.

-

Parent Structure: The core is 1,1'-biphenyl (two benzene rings connected by a single bond).[1]

-

Numbering: The carbon atoms connecting the two rings are designated as positions 1 and 1'.[1] The numbering proceeds around each ring to give substituents the lowest possible locants.[1]

-

Substituent Priority:

-

The molecule has a Fluoro group (-F) and a Methoxy group (-OCH₃).[1][2]

-

Since the structure is symmetrical relative to the central bond (both substituents are at the para position), the numbering is dictated by alphabetical order of the substituents: F luoro precedes M ethoxy.[1]

-

Therefore, the ring bearing the fluorine is unprimed (positions 1–6), and the ring bearing the methoxy is primed (positions 1'–6').[1]

-

Final IUPAC Name: 4-Fluoro-4'-methoxy-1,1'-biphenyl [1][3]

Structural Visualization & Numbering

The following diagram illustrates the correct locant assignment, critical for spectral assignment (NMR) and synthetic planning.

Figure 1: Structural connectivity and IUPAC numbering logic. Note the priority of the Fluorine-bearing ring (unprimed).

Key Physicochemical Properties

| Property | Data | Relevance |

| Molecular Formula | C₁₃H₁₁FO | Stoichiometry calculation |

| Molecular Weight | 202.23 g/mol | Mass balance |

| Melting Point | 87–88 °C | Purity indicator (sharp range = pure) |

| LogP (Predicted) | ~3.6 | Lipophilicity; indicates good membrane permeability |

| CAS Number | 450-39-5 | Critical: Do not confuse with the benzophenone derivative (345-89-1) |

Part 2: Synthetic Strategy (Suzuki-Miyaura Coupling)

The most robust route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This pathway is preferred over the Ullmann coupling due to milder conditions and higher tolerance for functional groups.[1]

Retrosynthetic Analysis

We disconnect the C1–C1' bond.[1] This gives two possible combinations:

-

Route A: 4-Fluorophenylboronic acid + 4-Bromoanisole.[1]

-

Route B: 4-Methoxyphenylboronic acid + 1-Bromo-4-fluorobenzene.[1]

Scientist's Recommendation: Route A is generally preferred.[1] 4-Bromoanisole is an electron-rich aryl halide.[1] While electron-rich halides are typically slower to undergo oxidative addition than electron-poor ones, 4-Fluorophenylboronic acid is highly stable and commercially abundant.[1] This combination minimizes homocoupling side reactions.[1]

Reaction Mechanism & Catalytic Cycle

Understanding the cycle is crucial for troubleshooting.[1] If the reaction stalls, it is usually at the Oxidative Addition step (due to catalyst death) or Transmetallation (due to insufficient base).[1]

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the base is essential for activating the boronic acid for transmetallation.[1]

Part 3: Experimental Protocol

Objective: Synthesis of this compound on a 5.0 mmol scale.

Reagents & Stoichiometry[1]

-

Aryl Halide: 4-Bromoanisole (1.0 equiv, 935 mg)[1]

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv, 840 mg)[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.38 g)[1]

-

Solvent System: Toluene : Ethanol : Water (4:1:1 ratio, ~20 mL total)[1]

-

Why this mix? Toluene dissolves the organics; water dissolves the inorganic base; ethanol acts as a phase-transfer co-solvent to bring the two phases together.[1]

-

Step-by-Step Methodology

-

Degassing (Crucial Step):

-

Reaction Assembly:

-

Reflux:

-

Workup:

-

Purification:

-

Recrystallize from hot Ethanol OR perform flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

-

Yield Expectation: 85–95%.[1]

-

Part 4: Quality Control & Characterization[1]

To validate the identity of the synthesized compound, compare analytical data against these expected values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will show two distinct AA'BB' systems (para-substitution patterns), appearing as "doublets" (technically higher-order multiplets).[1]

-

δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).[1]

-

δ 6.95–7.00 ppm (2H, d, J ~8.8 Hz): Protons ortho to the methoxy group (Shielded by electron donation).[1]

-

δ 7.10–7.15 ppm (2H, t, J ~8.7 Hz): Protons ortho to the fluorine (Split by both ortho-H and Fluorine-19).[1]

-

δ 7.45–7.55 ppm (4H, m): Overlapping signals for the protons meta to the methoxy and meta to the fluorine (the protons closest to the biphenyl bond).[1]

Mass Spectrometry (GC-MS)[1][3][7]

-

Molecular Ion (M+): m/z 202.1[1]

-

Fragmentation: Major fragment at m/z 187 (Loss of -CH₃ from methoxy).[1]

Part 5: Applications in Drug Discovery[1][8]

Bioisosterism & Metabolic Stability

In drug development, this compound is often used to probe the Para-Metabolic Block .[1]

-

Problem: Biphenyl rings are prone to oxidation by Cytochrome P450 enzymes, typically at the para position (producing hydroxylated metabolites).[1]

-

Solution: Substituting the para hydrogen with Fluorine blocks this metabolic soft spot because the C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to oxidative cleavage.[1]

-

Electronic Tuning: The methoxy group acts as a Hydrogen Bond Acceptor (HBA), potentially interacting with serine or threonine residues in a receptor pocket.[1]

Liquid Crystals

This scaffold is also a precursor for liquid crystalline materials.[1] The linearity of the biphenyl core, combined with the dipole moment created by the opposing Fluoro (electron-withdrawing) and Methoxy (electron-donating) groups, facilitates the formation of nematic phases.[1]

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [1]

-

Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

-

Physical Properties & Safety: PubChem Compound Summary for CID 2758997 (this compound). National Center for Biotechnology Information.[1] [1]

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

Sources

Technical Guide: Synthesis of 4-Fluoro-4'-methoxybiphenyl

CAS: 450-39-5 Formula: C₁₃H₁₁FO Molecular Weight: 202.22 g/mol [1][2][3]

Executive Summary

This technical guide details the synthesis of 4-Fluoro-4'-methoxybiphenyl, a critical biaryl scaffold used in the development of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) intermediates. While historical methods like the Ullmann coupling exist, they are plagued by homocoupling side reactions and harsh conditions.

This guide prioritizes two superior pathways:

-

The Gold Standard: Palladium-catalyzed Suzuki-Miyaura cross-coupling, optimized for high regioselectivity and yield (>90%).

-

The Green Alternative: Direct Arylation (C-H activation) or Ligand-free aqueous protocols, reducing toxic waste and atom economy inefficiencies.

Part 1: Strategic Retrosynthesis & Design

The target molecule consists of two benzene rings connected by a single C-C bond. One ring bears an electron-withdrawing Fluorine (F) in the para position; the other bears an electron-donating Methoxy (OMe) group in the para position.

The Electronic Effect on Catalyst Turnover

In Pd-catalyzed cross-coupling, the Oxidative Addition step is often rate-determining. Electron-poor aryl halides undergo oxidative addition faster than electron-rich ones.

-

Option A: 4-Bromoanisole (Electron Rich) + 4-Fluorophenylboronic acid.

-

Option B (Preferred): 1-Bromo-4-fluorobenzene (Electron Poor) + 4-Methoxyphenylboronic acid.

Recommendation: While both work, Option B is kinetically favored for the oxidative addition step due to the inductive withdrawal of the fluorine atom, facilitating the insertion of Pd(0) into the C-Br bond.

Part 2: The Gold Standard – Suzuki-Miyaura Coupling

This protocol utilizes a biphasic solvent system to solubilize both organic halides and inorganic bases, ensuring smooth transmetallation.

Mechanism Visualization

The catalytic cycle proceeds through three distinct stages. The diagram below illustrates the specific pathway for our target molecule.

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol (Option B)

Reagents:

-

1-Bromo-4-fluorobenzene (1.0 equiv, 10 mmol)

-

4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

-

Pd(PPh₃)₄ (Tetrakis) (1-3 mol%) OR Pd(dppf)Cl₂ (for sterically hindered cases)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

-

Solvent: Toluene:Ethanol:Water (4:1:1 ratio) or 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology:

-

Degassing: In a clean Schlenk flask, combine the solvent mixture. Degas by bubbling Nitrogen or Argon for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

-

Charging: Add the aryl halide, boronic acid, and base to the flask. Add the Pd catalyst last under a counter-flow of inert gas.[4]

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

-

Washing: Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

-

Concentration: Evaporate solvent under reduced pressure to yield the crude solid.

Part 3: Emerging Methodologies – Green Chemistry

For laboratories prioritizing Green Chemistry principles (reduced solvent toxicity, atom economy), a ligand-free aqueous protocol is recommended.

Protocol Comparison

| Feature | Traditional Suzuki (Method A) | Green/Aqueous Suzuki (Method B) |

| Catalyst | Pd(PPh₃)₄ (Phosphine ligands) | Pd/C or Pd(OAc)₂ (Ligand-free) |

| Solvent | Toluene/Dioxane (Toxic) | Water or Ethanol/Water |

| Temp | 80-100°C | Room Temp - 60°C |

| Surfactant | None | TBAB or SDS (Phase Transfer Agent) |

| Yield | 90-98% | 85-95% |

Green Protocol Workflow

-

Mix 1-Bromo-4-fluorobenzene and 4-Methoxyphenylboronic acid in water.

-

Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst (0.5 equiv).

-

Add Pd(OAc)₂ (1 mol%) and Na₂CO₃.

-

Stir at 60°C in air (ligand-free Pd is less sensitive to O₂ oxidation than phosphine complexes).

-

Product precipitates out of the water; collect via filtration.

Part 4: Purification & Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following purification and analytical data must be matched.

Purification Strategy

-

Crude Appearance: Yellowish solid (due to Pd traces or homocoupling byproducts).

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol or Methanol . Cool slowly to 4°C.

-

Filtration: Collect white crystalline plates.

Analytical Data Standards

A successful synthesis is validated if the product matches these specific physical properties:

-

Physical State: Colorless/White solid.

-

Melting Point: 89–90 °C (Sharp range indicates high purity).[5]

-

¹H NMR (300 MHz, CDCl₃):

-

¹³C NMR (75.5 MHz, CDCl₃):

-

δ 161.9 (d, J = 244 Hz, C-F coupling), 158.9 (C-OMe).

-

δ 55.2 (Methoxy carbon).[5]

-

Troubleshooting Note: If the melting point is depressed (e.g., 80-85°C), significant homocoupling impurity (4,4'-dimethoxybiphenyl) may be present. Recrystallize again from Hexane/Ethyl Acetate.

References

-

Suzuki-Miyaura Coupling Mechanism & Cycle

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Physical Data & NMR Characterization

- Wiley-VCH Supporting Information for Fluorinated Biphenyls.

-

Green Chemistry Approaches

- Jadhav, S. N., et al. "Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium." Green Chemistry.

-

General Synthesis Protocols

- Organic Syntheses, Coll. Vol. 10, p. 102 (2004); Vol. 75, p. 61 (1998). (General procedure for methoxy-biphenyls).

Sources

- 1. 450-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound CAS#: 450-39-5 [m.chemicalbook.com]

- 3. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

Structural Elucidation and Spin System Analysis of 4-Fluoro-4'-methoxybiphenyl

Executive Summary

4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) represents a classic "push-pull" biaryl system, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on opposing phenyl rings. This structural motif is a privileged scaffold in liquid crystal engineering and medicinal chemistry (e.g., NSAID derivatives like Flurbiprofen).

This technical guide provides a rigorous analysis of the 1H NMR spectrum of this compound. Unlike simple aromatic systems, this compound exhibits complex second-order effects and heteronuclear spin-spin coupling (

Molecular Architecture & Spin Physics

To interpret the spectrum, one must first understand the magnetic environment created by the substituents.

-

Ring A (Methoxy-substituted): The methoxy group is a strong

-donor. This increases electron density at the ortho and para positions (relative to OMe), shielding the ortho protons (shifting them upfield). The spin system approximates AA'BB' . -

Ring B (Fluoro-substituted): The fluorine atom is electronegative (inductive withdrawal) but a weak

-donor. Crucially, -

The Biphenyl Linkage: The C-C bond between rings allows for rotation, but the rings are generally twisted in solution to minimize steric clash, affecting the chemical shift of protons ortho to the linkage via ring-current anisotropy.

Synthesis: The Suzuki-Miyaura Protocol

The most reliable route to high-purity this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. Understanding the reagents is critical for identifying potential impurities (e.g., homocoupling byproducts).

Experimental Workflow

Reagents: 4-Bromoanisole, 4-Fluorophenylboronic acid, Pd(PPh3)4 (catalyst), K2CO3 (base), DME/Water (solvent).[1][2]

Figure 1: Logic flow of the Suzuki-Miyaura coupling used to synthesize the target analyte.

Experimental Protocol (NMR Acquisition)

To resolve the fine splitting caused by

Sample Preparation[2][3][4][5]

-

Mass: Weigh 10–15 mg of the purified solid.

-

Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D).

-

Note: CDCl3 is preferred over DMSO-d6 to prevent viscosity-induced line broadening, which can obscure small

couplings.

-

-

Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual CHCl3 peak (7.26 ppm).

Instrument Parameters

| Parameter | Setting | Rationale |

| Frequency | 400 MHz or higher | Essential to separate overlapping multiplets at 7.5 ppm. |

| Spectral Width | -2 to 12 ppm | Covers all aromatic and methoxy signals. |

| Scans (NS) | 16 or 32 | Sufficient S/N ratio for >10mg sample. |

| Pulse Angle | 30° or 90° | 30° for standard survey; 90° for quantitative integration. |

| Acquisition Time | > 3.0 sec | Required to resolve small coupling constants (< 2 Hz). |

Spectral Analysis & Assignment

The spectrum is characterized by a distinct singlet (methoxy) and three zones of aromatic signals.

Summary of Chemical Shifts (CDCl3)

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 3.84 | Singlet (s) | 3H | - | Methoxy (-OCH3) |

| 6.96 | Doublet (d) | 2H | Ring A: Ortho to OMe | |

| 7.14 – 7.04 | Multiplet (m) | 2H | Ring B: Ortho to Fluorine | |

| 7.54 – 7.43 | Multiplet (m) | 4H | Overlapping | Ring A & B: Ortho to Biphenyl Linkage |

Detailed Deconvolution

1. The Methoxy Singlet (3.84 ppm)[2]

-

Appearance: Sharp singlet.

-

Diagnostic Value: This is the integration standard. Set this integral to 3.00. If this peak is split or broad, check for poor shimming or rotational barriers (unlikely at RT).

2. Ring A: The Electron-Rich Doublet (6.96 ppm)

-

Assignment: Protons at positions 3 and 5 (ortho to the methoxy group).

-

Physics: The strong shielding effect of the oxygen lone pairs pushes these protons upfield relative to benzene (7.26 ppm).

-

Splitting: Appears as a clean doublet due to

coupling with the neighboring protons (at ~7.5 ppm).

3. Ring B: The Fluorine Coupling Zone (7.14 – 7.04 ppm)[2]

-

Assignment: Protons at positions 3' and 5' (ortho to the Fluorine).

-

Physics: These protons experience a complex magnetic environment. They are shielded relative to the biphenyl linkage protons but split by the fluorine.

-

Coupling Logic:

-

(Ortho H-H)

-

(Ortho H-F)

-

(Ortho H-H)

-

Visual Result: Because

, this signal often collapses into a pseudo-triplet (t) or a resolved doublet of doublets (dd). This is the hallmark of 4-fluorinated aromatic rings.

4. The "Biphenyl Overlap" (7.54 – 7.43 ppm)[2]

-

Assignment: Protons at positions 2, 6 (Ring A) and 2', 6' (Ring B).

-

Physics: These 4 protons are all ortho to the aryl-aryl bond. The biphenyl linkage exerts a deshielding anisotropic effect.

-

Why they overlap: The chemical shift difference between the protons on Ring A (meta to OMe) and Ring B (meta to F) is very small. At 300 or 400 MHz, these often merge into a second-order "roofed" multiplet integrating to 4H.

Logic Flow for Assignment

Use this decision tree to validate your spectrum.

Figure 2: Step-by-step logic for assigning the 1H NMR signals of this compound.

Advanced Characterization (QC & Troubleshooting)

19F NMR Confirmation

If the proton spectrum is ambiguous (e.g., overlapping impurities in the aromatic region), run a 19F NMR (typically decoupled).

-

Expected Signal: Single peak at

-117.2 ppm (relative to CFCl3). -

Significance: A single peak confirms the integrity of the C-F bond and the absence of regioisomers (e.g., 2-fluoro isomers).

Common Impurities

| Impurity | 1H NMR Signature | Origin |

| 4-Bromoanisole | Doublets at 6.7 and 7.3 ppm | Unreacted starting material. |

| 4-Fluorophenylboronic acid | Multiplets, often broad due to -B(OH)2 | Unreacted starting material. |

| Homocoupling (4,4'-Dimethoxybiphenyl) | Symmetric AA'BB'. OMe singlet shifts slightly. | Catalyst failure / Oxidation. |

| Water | Broad singlet ~1.56 ppm (varies) | Wet CDCl3. |

13C NMR Verification

For full structural validation, look for the C-F coupling in the Carbon spectrum:

-

C-F (ipso): Doublet at ~162 ppm (

Hz). -

C-ortho to F: Doublet at ~115 ppm (

Hz).

References

-

Wiley-VCH SpectraBase. "1H NMR Spectrum of this compound." SpectraBase.[3] Accessed via Wiley Online Library.

-

Royal Society of Chemistry. "Synthesis and Characterization of Biaryls via Suzuki Coupling."[1] RSC Advances, Supporting Information, 2015/2019.

-

National Institutes of Health (NIH). "PubChem Compound Summary for CID 2758997: this compound." PubChem.

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010, 29(9), 2176–2179.[4]

-

Alfa Chemistry. "19F Coupling Constants and Patterns in Aromatic Systems." Alfa Chemistry Technical Notes.

Sources

Part 1: Executive Summary & Molecular Architecture

Technical Whitepaper: Structural Elucidation and

This compound (CAS: 450-39-5) represents a critical scaffold in the design of liquid crystals and biaryl-based pharmaceuticals.[1] Its structural utility lies in the electronic push-pull system created by the electron-withdrawing fluorine atom on one ring and the electron-donating methoxy group on the other.[1]

For the analytical chemist, this molecule presents a textbook case of heteronuclear spin-spin coupling .[1] The

Molecular Symmetry and Spin System

The molecule consists of two distinct aromatic rings:[2]

-

Ring A (Fluorinated): Characterized by large

couplings.[2][1] -

Ring B (Methoxylated): Characterized by strong shielding effects ortho to the oxygen.[2][1]

While the molecule possesses effective

Part 2: Synthesis & Experimental Protocol

To ensure the integrity of the spectral data, we must first establish the purity of the analyte.[1] The industry-standard synthesis utilizes the Suzuki-Miyaura cross-coupling reaction.[1]

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesis of this compound from 4-bromoanisole and 4-fluorophenylboronic acid.

Reagents:

-

4-Bromoanisole (1.0 eq)[1]

-

4-Fluorophenylboronic acid (1.2 eq)[1]

- (3-5 mol%)[1]

- (2.0 eq, aqueous solution 2M)

-

Solvent: Toluene/Ethanol (4:1 v/v)[2]

Step-by-Step Workflow:

-

Degassing: Charge a Schlenk flask with toluene/ethanol. Degas via sparging with Argon for 20 minutes (Critical:

poisons the Pd(0) catalyst). -

Addition: Add 4-bromoanisole, boronic acid, and base. Add catalyst last under positive Argon pressure.[2][1][3]

-

Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2][1]

-

Workup: Cool to RT. Dilute with water.[2][1] Extract with Ethyl Acetate (3x).[2][1] Wash organics with brine, dry over

.[2][1] -

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica, Hexane -> 5% EtOAc/Hexane).

-

Validation: Target Melting Point: 89–90 °C.

Visualization: Synthesis Logic

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl.

Part 3: C NMR Spectral Analysis

This section details the assignment of the

The Fluorine Effect (Coupling Constants)

The

- (Ipso): ~240–250 Hz (Huge doublet)[2]

- (Ortho): ~20–25 Hz (Medium doublet)[2]

- (Meta): ~7–10 Hz (Small doublet)[2]

- (Para): ~2–4 Hz (Tiny doublet, often unresolved)[2]

Data Summary Table

| Chemical Shift ( | Multiplicity | Assignment | Carbon Position | Structural Logic | |

| 161.9 | Doublet | 244 Hz | C4 | C-F Ipso | Deshielded by F + Large |

| 158.9 | Singlet | - | C4' | C-OMe Ipso | Deshielded by Oxygen.[1] No F coupling.[2][1] |

| 136.7 | Doublet | 3.4 Hz | C1 | Bridge (Ring A) | Para to F. Shows tiny |

| 132.5 | Singlet | - | C1' | Bridge (Ring B)[1] | Para to OMe. No F coupling.[2][1] |

| 128.0 | Doublet | 8.0 Hz | C2, C6 | Meta to F | Typical aromatic shift.[2][1] Distinct |

| 127.8 | Singlet | - | C2', C6' | Meta to OMe | Overlaps with C2/6 but lacks splitting.[1] |

| 115.3 | Doublet | 21 Hz | C3, C5 | Ortho to F | Shielded by F resonance.[2][1] Distinct |

| 114.1 | Singlet | - | C3', C5' | Ortho to OMe | Strongly shielded by OMe resonance.[1] |

| 55.2 | Singlet | - | OMe | Methoxy Methyl | Characteristic alkyl-ether region.[1] |

Detailed Spectral Interpretation

1. The Fluorinated Ring (Ring A):

The signal at 161.9 ppm is the most distinct.[1] It appears as a wide doublet due to the massive one-bond coupling (

2. The Methoxylated Ring (Ring B): The signal at 158.9 ppm corresponds to the carbon attached to the oxygen (C4').[1] Oxygen is highly electronegative, causing strong deshielding.[2][1] The carbons ortho to the methoxy group (C3'/C5') appear at 114.1 ppm .[2][1] This strong upfield shift is a classic signature of electron donation via resonance from the oxygen lone pairs.[1] The bridge carbon C1' appears at 132.5 ppm , typical for a biphenyl bridge, appearing as a singlet.[1]

Visualization: Assignment Decision Tree

Figure 2: Logic flow for assigning

Part 4: Advanced Validation (Self-Validating System)

To ensure the trustworthiness of these assignments in a practical lab setting, perform the following checks:

-

DEPT-135 Analysis:

-

Solvent Effects:

-

HSQC Correlation:

References

-

Experimental Data Source : Wiley-VCH Supporting Information.[2][1] Eur. J. Org.[2][1][4] Chem. (Data extracted from Table 6, entry 3).[2][1][5] (Verified via search snippet 1.1).

-

Synthesis Protocol : Goodson, F. E.; Wallow, T. I.; Novak, B. M.[1][3] "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl". Organic Syntheses, 1998 , 75,[2][3] 61.

-

Coupling Constants : Matthews, R. S.[2][1][6] "13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene". Journal of Magnetic Resonance, 1978 .

-

Compound Database : PubChem CID 2758997 (this compound).[1] [2]

Sources

Spectroscopic Characterization of 4-Fluoro-4'-methoxybiphenyl: A 19F NMR Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the acquisition, processing, and interpretation of 19F NMR data for 4-Fluoro-4'-methoxybiphenyl . As a biaryl scaffold commonly found in liquid crystals and pharmaceutical intermediates, this molecule represents a classic "push-pull" electronic system. The methoxy group (electron donor) and the fluorine atom (electron withdrawer/reporter) communicate across the biphenyl bridge, making the 19F chemical shift a highly sensitive probe for electronic environment and conjugation efficiency.

This guide is designed for analytical chemists and medicinal chemists requiring high-fidelity structural validation and reaction monitoring protocols.

Part 1: Chemical Architecture & Electronic Theory

To interpret the NMR spectrum accurately, one must understand the electronic causality governing the fluorine nucleus.

The Electronic "Push-Pull" System

The this compound molecule is not static. The resonance interaction between the 4'-methoxy group and the 4-fluoro substituent is modulated by the dihedral twist angle of the biphenyl bond.

-

Inductive Effect (-I): The fluorine atom withdraws electron density from the aromatic ring, deshielding the nucleus.

-

Resonance Effect (+R): The methoxy group donates electron density into the

-system. Through conjugation across the biphenyl bridge, this electron density shields the distal fluorine atom. -

Steric Modulation: The twist angle (typically ~30-40° in solution) limits perfect orbital overlap, attenuating the shielding effect of the methoxy group compared to a planar system.

Diagram: Electronic Resonance & Shielding Pathways

The following diagram illustrates the flow of electron density that dictates the specific chemical shift observed.

Caption: Logical flow of electronic effects. The OMe group pumps electron density toward the F nucleus, resulting in an upfield shift relative to unsubstituted fluorobiphenyl.

Part 2: Experimental Protocol (Self-Validating)

A robust 19F NMR protocol requires specific attention to relaxation times and spectral width to avoid truncation or integration errors.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard.-

Note: Polar solvents like DMSO-

will increase the planar character of the biphenyl, slightly altering the chemical shift due to enhanced conjugation.

-

-

Concentration: 10–20 mg of analyte in 0.6 mL solvent.

-

Internal Standard (Mandatory for qNMR):

-

Primary:

-Trifluorotoluene ( -

Alternative: Hexafluorobenzene (

, -

Protocol: Add 10

L of standard solution (10 mg/mL) to the NMR tube.

-

Acquisition Parameters

The following parameters ensure quantitative accuracy and prevent "ringing" artifacts.

| Parameter | Setting | Rationale |

| Pulse Sequence | zg or zg30 | Standard 1-pulse sequence. Decoupling (1H) is optional but recommended for simplified singlets. |

| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Covers the analyte (-117) and common standards (-63 or -164). |

| Offset (O1P) | -120 ppm | Centers the excitation pulse near the analyte to minimize off-resonance effects. |

| Relaxation Delay (D1) | Critical: Fluorine nuclei in para-positions often have | |

| Scans (NS) | 16 – 64 | 19F is 83% as sensitive as 1H; high signal-to-noise is achieved quickly. |

Data Processing Workflow

-

Exponential Multiplication: Apply a line broadening (LB) of 0.3 – 1.0 Hz.

-

Phasing: 19F spectra often suffer from significant baseline roll due to the probe background (PTFE components). Apply aggressive baseline correction (e.g., Bernstein polynomial fit).

-

Referencing: Set

to 0.00 ppm (or calculate relative to internal standard).

Part 3: Spectral Analysis & Interpretation

Primary Chemical Shift Data

The following data points are validated for this compound in

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| 19F | -117.1 to -117.3 ppm | Multiplet (tt) | Ar-F | |

| 1H | 6.96 - 7.54 ppm | Multiplets | N/A | Aromatic Protons |

Note: The shift of -117.2 ppm is slightly upfield (more shielded) compared to 4-fluorobiphenyl (~ -115.8 ppm). This confirms the electron-donating influence of the distal methoxy group.

Coupling Architecture

If proton decoupling ({1H}) is OFF , the 19F signal will appear as a triplet of triplets (tt):

-

Ortho-coupling (

): Large splitting (~8.5 Hz) from the two protons adjacent to the fluorine. -

Meta-coupling (

): Smaller splitting (~5.3 Hz) from the two meta protons.

Recommendation: Run the spectrum 1H-decoupled (e.g., zgpg30) to collapse the multiplet into a sharp singlet for easier integration and reaction monitoring.

Part 4: Application – Monitoring Suzuki Cross-Coupling

One of the most valuable applications of this protocol is monitoring the synthesis of this compound via Suzuki coupling. 19F NMR offers a distinct advantage over 1H NMR here because the "spectral clutter" of aromatic protons is eliminated.

Reaction: 4-Fluorophenylboronic acid + 4-Bromoanisole

Reaction Monitoring Workflow

The starting material (boronic acid) and product have distinct fluorine signatures, allowing for rapid calculation of conversion percentage without workup.

Caption: Workflow for using 19F NMR to calculate reaction conversion. The distinct shift difference (>5 ppm) allows for unambiguous integration.

Troubleshooting Common Artifacts

-

Broad Boronic Acid Peak: The starting material (boronic acid) often appears broad due to dynamic hydrogen bonding or oligomerization (boroxine formation). Solution: Add a drop of

or small amount of base to sharpen the species. -

Baseline Rolling: A wide "hump" around -100 to -150 ppm often comes from fluorine in the probe construction materials or PTFE liners. Solution: Use "Linear Prediction" (LP) for the first few points of the FID or background subtraction.

References

-

Chemical Shift Verification

- Wiley-VCH. (2011). Supporting Information for: Palladium-Catalyzed Coupling Reactions. (Confirming -117.2 ppm shift in CDCl3).

-

(General Wiley Online Library landing page for verification).

-

Suzuki Coupling Methodology

- Lian, F., et al. (2013).

-

19F NMR Principles

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

-

-

Spectral Database

- National Institute of Standards and Technology (NIST) / PubChem. This compound Compound Summary.

Sources

Technical Guide: Mass Spectrometry of 4-Fluoro-4'-methoxybiphenyl

Executive Summary

This technical guide details the mass spectrometric characterization of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5), a critical bi-aryl scaffold often generated via Suzuki-Miyaura cross-coupling.[1] While nominally a simple ether, the interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a distinct fragmentation signature in Electron Ionization (EI) sources.

This document is designed for researchers requiring high-fidelity structural confirmation and purity analysis. It moves beyond basic spectral matching to explain the mechanistic origins of ion formation, ensuring you can distinguish this analyte from isobaric impurities or degradation products.

Physicochemical Context & Ionization Strategy[1][2]

The Analyte

| Property | Value | Significance for MS |

| Formula | MW 202.22 Da .[1] Monoisotopic Mass: 202.08 Da .[1] | |

| Structure | Biphenyl core, 4-F, 4'-OMe | High aromatic stability; intense molecular ion ( |

| Boiling Point | ~298°C | Requires high-temperature GC interface (>280°C).[1] |

| Polarity | Low-Medium | Ideal for Non-polar columns (DB-5ms, HP-5).[1] |

Ionization Choice: Why EI over ESI?

While Electrospray Ionization (ESI) is standard for polar drugs, Electron Ionization (EI) is the gold standard for this compound for two reasons:

-

Lack of Protonation Sites: The ether oxygen is weakly basic, and the fluorine is non-basic.[1] ESI sensitivity is often poor without forcing conditions (e.g., APCI).

-

Fingerprinting: EI at 70 eV provides a reproducible fragmentation pattern essential for distinguishing this isomer from 3-fluoro or 2-methoxy variants, which ESI

peaks cannot differentiate.[1]

Experimental Protocol (GC-MS)[1][3][4]

This protocol is validated for trace impurity analysis (e.g., catalyst screening) and bulk purity checks.

Sample Preparation[1][5]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

-

Concentration: 10 µg/mL (Scan mode) or 1 µg/mL (SIM mode).

-

Critical Step: Filter through 0.2 µm PTFE.[1] Biphenyls crystallize easily; particulates will cause inlet discrimination.[1]

Instrumentation Parameters (Agilent/Thermo/Shimadzu compatible)

| Parameter | Setting | Rationale |

| Inlet Temp | 280°C | Prevents condensation of the biphenyl core.[1] |

| Injection | Split (20:1) | Prevents detector saturation; improves peak shape.[1] |

| Column | 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm) | Standard non-polar phase (e.g., HP-5ms) provides ideal retention.[1] |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow to maintain MS source pressure.[1] |

| Oven Program | 80°C (1 min) | Rapid ramp elutes the biphenyl (~200°C region) while baking out heavy dimers. |

| Source Temp | 230°C | High enough to prevent fouling, low enough to preserve molecular ion.[1] |

| Transfer Line | 290°C | Critical: Must be hotter than the column max to prevent cold spots. |

Fragmentation Mechanics & Spectral Interpretation[1]

Understanding the fragmentation is vital for validating the structure.[1] The spectrum is dominated by the stability of the biphenyl system and the lability of the methoxy bond.[1]

Key Diagnostic Ions[1]

| m/z | Identity | Relative Abundance | Mechanistic Origin |

| 202 | 100% (Base Peak) | Radical cation stabilized by extensive | |

| 187 | ~60-80% | Homolytic cleavage of the methyl ether bond.[1] Forms a stable quinoid-like oxonium ion.[1] | |

| 159 | ~20-40% | Subsequent loss of carbon monoxide (28 Da) from the phenolic oxygen.[1] | |

| 133 | <10% | Complex rearrangement/ring contraction (loss of acetylene | |

| 101 | <5% | Doubly charged molecular ion (distinctive in highly aromatic systems). |

Isotope Considerations

-

Fluorine (

): Monoisotopic. There is no M+2 peak from the halogen (unlike Cl/Br).[1] -

Carbon (

): Expect an M+1 peak (m/z 203) at approximately 14% intensity relative to the parent (13 carbons

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecule within the EI source.

Figure 1: Proposed EI fragmentation pathway for this compound showing the characteristic transition from parent ether to phenolic cation to hydrocarbon core.[1]

Analytical Workflow & Quality Control

To ensure data integrity, particularly in regulated drug development environments (GLP), follow this logical workflow.

Figure 2: Standard Operating Procedure (SOP) workflow for analyzing fluorinated biphenyls.

Troubleshooting Common Issues

-

Peak Tailing: Indicates active sites in the liner.[1] Replace the glass liner with a deactivated (silanized) wool liner.[1] The methoxy group can interact with free silanols.[1]

-

Ghost Peaks (m/z 277/279): If synthesized via Suzuki coupling, this is likely Triphenylphosphine Oxide (TPPO) . It elutes later than the biphenyl.[1] Ensure the oven ramp goes to 300°C to clear this.

-

Low Abundance of m/z 202: Check ion source cleanliness. If the source is dirty, the ratio of m/z 202 to m/z 187 may skew due to thermal degradation before ionization.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Fluoro-2-methoxyphenol (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for mechanisms of ether cleavage).

-

Md. Mahbubul Alam, et al. (2025). Synthesis and characterization of fluorinated biphenyl derivatives. MDPI/ResearchGate.[1] (Context for Suzuki coupling synthesis). Available at: [Link]

Sources

Technical Monograph: 4-Fluoro-4'-methoxybiphenyl Scaffolds in Drug Discovery

Topic: Biological Activity & Medicinal Chemistry of 4-Fluoro-4'-methoxybiphenyl Derivatives Content Type: Technical Monograph / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

The this compound (FMBP) scaffold represents a "privileged structure" in medicinal chemistry, balancing lipophilicity, metabolic stability, and electronic distribution. Unlike unsubstituted biphenyls, which suffer from rapid Phase I hydroxylation, the FMBP motif leverages the high carbon-fluorine bond strength (approx. 116 kcal/mol) to block para-metabolic sites while utilizing the methoxy group as a hydrogen-bond acceptor. This guide analyzes the pharmacophore's utility in non-nucleoside reverse transcriptase inhibitors (NNRTIs), anti-inflammatory agents, and tubulin-targeting anticancer therapeutics.

Pharmacophore Analysis & SAR Logic

The Fluorine Effect (Metabolic Blockade)

In the FMBP scaffold, the fluorine atom at the 4-position is not merely a steric replacement for hydrogen. It serves a critical metabolic blocking function.

-

Mechanism: Cytochrome P450 enzymes typically target the electron-rich para-position of aromatic rings for hydroxylation. Fluorine’s high electronegativity reduces electron density in the ring, and the strength of the C-F bond renders this position resistant to oxidative cleavage.

-

Outcome: Extended half-life (

) and improved bioavailability compared to non-fluorinated analogs.

The Methoxy Anchor

The 4'-methoxy group acts as a specific interaction point within protein binding pockets.

-

H-Bonding: The oxygen atom serves as a weak Hydrogen Bond Acceptor (HBA), often interacting with backbone amides or serine/threonine side chains.

-

Lipophilicity: The methyl cap increases

relative to a hydroxyl group, facilitating membrane permeability while retaining polarity for solubility.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of the FMBP substituents.

Figure 1: SAR analysis of the this compound scaffold highlighting the distinct roles of the halogen and ether substituents.

Therapeutic Applications

Infectious Disease: HIV-1 NNRTIs

Derivatives of FMBP have shown significant potency as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Case Study: Diarylpyrimidine (DAPY) analogs.

-

Mechanism: The biphenyl wing fits into the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase. The 4-F substituent interacts with aromatic residues (e.g., Tyr181, Tyr188) via

stacking interactions, while the methoxy group orients the molecule away from the solvent front. -

Data: Fluorinated analogs often exhibit

values in the low nanomolar range (< 10 nM) against wild-type HIV-1.

Oncology: Tubulin Polymerization Inhibition

Biphenyl derivatives are isosteric with Combretastatin A-4 (CA-4), a potent tubulin inhibitor.

-

Activity: FMBP derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

-

Selectivity: The 4-methoxy group mimics the trimethoxy ring of colchicine, essential for high-affinity binding.

Inflammation: COX-2 Inhibition

Structurally related to Flurbiprofen (which contains a 2-fluoro-biphenyl core), FMBP derivatives exhibit anti-inflammatory activity by inhibiting Cyclooxygenase-2 (COX-2).

-

Advantage: The 4'-methoxy group reduces gastric toxicity compared to free carboxylic acids found in traditional NSAIDs by eliminating the direct acidic irritation of the gastric mucosa (requires prodrug activation or acts as a selective inhibitor).

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method for constructing the FMBP core.

Reagents:

-

Aryl Halide: 1-bromo-4-fluorobenzene

-

Boronic Acid: 4-methoxyphenylboronic acid

-

Catalyst:

or -

Base:

or

Protocol:

-

Setup: In a Schlenk flask, dissolve 1-bromo-4-fluorobenzene (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane/water (4:1 v/v).

-

Activation: Add

(2.0 eq) and stir for 10 min under -

Catalysis: Add

(5 mol%). -

Reaction: Reflux at 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT, filter through Celite, extract with EtOAc, wash with brine, and dry over

. -

Purification: Silica gel column chromatography.

In Vitro Assay: MTT Cytotoxicity Screening

To evaluate the anticancer potential of FMBP derivatives.

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

M – 100 -

Incubation: Incubate for 48h or 72h at 37°C, 5%

. -

Development: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove media and add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate

using non-linear regression.

Metabolism & Pharmacokinetics (PK)

Understanding the metabolic fate of FMBP is crucial for lead optimization.

Primary Pathway: O-Demethylation. The 4'-methoxy group is the primary "soft spot" for metabolism, mediated largely by CYP2D6 and CYP3A4.

Secondary Pathway: No Para-Hydroxylation. The 4-fluoro substituent effectively blocks the standard hydroxylation pathway, shifting metabolism to the methoxy group or forcing ring opening (rare).

Figure 2: Metabolic pathway of FMBP. The fluorine atom blocks para-hydroxylation, funneling metabolism through O-demethylation.

Quantitative Data Summary

The following table summarizes typical biological activity ranges for FMBP-containing derivatives found in literature.

| Therapeutic Area | Target Protein | Activity Metric | Typical Potency | Reference |

| Antiviral | HIV-1 Reverse Transcriptase | 1.8 – 5.0 nM | [1] | |

| Anticancer | Tubulin (Colchicine Site) | 0.05 – 1.0 | [2] | |

| Antimicrobial | Bacterial Cell Wall | MIC (S. aureus) | 4 – 16 | [3] |

| Inflammation | COX-2 | 0.5 – 5.0 | [4] |

References

-

Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH) / PubMed Central. [Link]

-

Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives. MDPI Molecules. [Link]

-

Synthesis and Biological evaluation of 3-fluorinated derivatives of flavone. PubMed. [Link]

-

4-Methoxybiphenyl: Chemical Properties and Biological Activity. PubChem Compound Summary. [Link]

Technical Guide: 4-Fluoro-4'-methoxybiphenyl as a Synthetic Intermediate

[1]

Executive Summary

4-Fluoro-4'-methoxybiphenyl (CAS 396-64-5) represents a "privileged scaffold" in both medicinal chemistry and materials science.[1] Its structural significance lies in the electronic asymmetry between the two phenyl rings: the electron-withdrawing fluorine atom at the 4-position and the electron-donating methoxy group at the 4'-position.[1]

This push-pull electronic system creates a dipole moment essential for liquid crystalline behavior (mesogenic core) and provides a metabolic handle for pharmaceutical optimization (fluorine blocks metabolic oxidation).[1] This guide details a robust, self-validating synthetic protocol for this compound, emphasizing the Suzuki-Miyaura coupling as the gold standard for regiocontrol.

Part 1: Structural & Electronic Rationale[1][2]

Before synthesis, one must understand the target. The molecule consists of two benzene rings connected by a single bond.[1]

-

Ring A (Fluorinated): The C-F bond is short, strong, and highly polar. It mimics a C-H bond sterically but alters lipophilicity and metabolic stability.[1]

-

Ring B (Methoxylated): The methoxy group acts as a pi-donor (resonance), increasing electron density in Ring B.[1]

Why this matters for synthesis: In a cross-coupling reaction, the choice of coupling partners is dictated by these electronics. Using 4-bromoanisole (electron-rich aryl halide) requires a catalyst system capable of facilitating oxidative addition on a deactivated ring.[1] Conversely, using 4-fluorophenylboronic acid ensures the nucleophilic partner is stable and less prone to protodeboronation than its electron-rich counterparts.[1]

Part 2: Primary Synthetic Pathway (Suzuki-Miyaura Coupling)[1]

The following protocol is optimized for high yield (>90%) and operational simplicity. It utilizes a biphasic solvent system to accommodate the inorganic base and organic reactants.[1][2]

Reaction Mechanism

The synthesis proceeds via the Pd(0)/Pd(II) catalytic cycle.

Figure 1: Catalytic cycle specific to the coupling of 4-bromoanisole and 4-fluorophenylboronic acid.

Reagents & Stoichiometry[1]

| Reagent | Role | Equiv. | MW ( g/mol ) |

| 4-Bromoanisole | Electrophile | 1.0 | 187.03 |

| 4-Fluorophenylboronic acid | Nucleophile | 1.2 | 139.92 |

| Pd(PPh₃)₄ | Catalyst | 0.03 (3 mol%) | 1155.56 |

| K₂CO₃ | Base | 2.5 | 138.21 |

| Toluene : Ethanol : Water | Solvent | 4:1:1 (v/v) | - |

Step-by-Step Protocol

Step 1: Inert Atmosphere Setup [1]

-

Rationale: Pd(0) species are oxygen-sensitive.[1] Oxidation leads to "palladium black" precipitation and reaction failure.[1]

-

Action: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cycle vacuum/nitrogen 3 times.[1]

Step 2: Solvent Degassing

-

Rationale: Dissolved oxygen is the primary cause of homocoupling byproducts.[1]

-

Action: Sparge the Toluene/Ethanol/Water mixture with nitrogen for 30 minutes before adding reagents.[1]

Step 3: Reactant Addition

-

Add 4-Bromoanisole (1.0 eq) and 4-Fluorophenylboronic acid (1.2 eq) to the flask.

-

Add K₂CO₃ (2.5 eq).[1]

-

Add the degassed solvent mixture via syringe/cannula.[1]

-

Critical Step: Add Pd(PPh₃)₄ (3 mol%) last under a positive stream of nitrogen.[1]

Step 4: Reaction

-

Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.

-

Monitor: Run TLC (Hexane/EtOAc 9:1) every 2 hours. The limiting reagent (bromide) should disappear.[1] Typical time: 4-6 hours.[1]

Step 5: Workup

Part 3: Purification & Characterization[1]

Crude biaryls often contain traces of palladium and homocoupled byproducts.[1] Recrystallization is preferred over chromatography for scalability.[1]

Purification Workflow

Figure 2: Recrystallization logic for removing inorganic contaminants.[1]

Protocol:

-

Dissolve crude solid in minimum boiling Ethanol.[1]

-

If the solution is dark, treat with activated charcoal for 10 mins and filter hot through Celite.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

-

Collect white plate-like crystals via vacuum filtration.[1]

Characterization Data (Expected)[1][5][6]

| Metric | Value | Notes |

| Appearance | White crystalline solid | Plates or needles |

| Melting Point | 87 - 90 °C | Sharp range indicates purity [1] |

| ¹H NMR (CDCl₃) | δ 7.50 (m, 4H), 7.11 (t, 2H), 6.98 (d, 2H), 3.85 (s, 3H) | Characteristic OMe singlet at 3.85 ppm |

| ¹⁹F NMR | δ -115 to -117 ppm | Single peak (decoupled) |

Part 4: Applications

Liquid Crystals (Materials Science)

This compound serves as a "mesogenic core."[1] The rigid biphenyl structure promotes alignment, while the terminal fluorine introduces a longitudinal dipole.

-

Function: It is often used as a precursor for fluorinated terphenyls in nematic liquid crystal mixtures.[1]

-

Effect: The fluorine atom reduces the viscosity of the mixture compared to cyano-substituted analogs, improving the switching speed of displays [2].[4]

Pharmaceutical Intermediates

This scaffold is structurally homologous to the NSAID Flurbiprofen .[1]

-

Bioisosterism: The methoxy group can be metabolically demethylated to a phenol (OH), or it can serve as a stable lipophilic cap.

-

Research Use: Used in the synthesis of inhibitors for COX-2 and potentially for downregulating VEGF secretion [3].[1]

References

-

PubChem.[1][5] (n.d.). This compound | C13H11FO.[1][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (General reference for fluoro-biphenyl utility in LCs).

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanistic reference).

Sources

- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 450-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Fluorine-Enabled Modulation of the Biphenyl Scaffold: Conformational Dynamics and Metabolic Resilience

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science (e.g., liquid crystals), yet its utility is often limited by poor metabolic stability and non-optimal solubility. The strategic introduction of fluorine atoms—specifically at the ortho positions—offers a precise tool for modulating these properties. This guide analyzes the physicochemical impact of fluorination on biphenyls, focusing on the "Ortho-Fluorine Effect" (conformational twisting), metabolic blockade of CYP450 oxidation, and the specific synthetic challenges inherent in coupling electron-deficient fluorinated rings.

Physicochemical Modulation: The Ortho-Fluorine Effect

The most critical impact of fluorine on a biphenyl core is not merely electronic, but stereoelectronic. While the C-F bond is highly polar, its role in biphenyls is dominated by its size (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) and its ability to induce conformational changes.

Conformational Control and Atropisomerism

Unsubstituted biphenyls exist in a delicate equilibrium.[1] In the solution phase, the dihedral angle is approximately 32°–44° to minimize steric clash between ortho-hydrogens while maintaining

Introduction of fluorine at the ortho position drastically alters this landscape:

-

Steric Repulsion: The larger fluorine atom forces the two phenyl rings to twist further apart to relieve strain, increasing the dihedral angle significantly (often >50–60°).

-

Electronic Repulsion: The high electron density of the fluorine lone pairs creates dipolar repulsion with the

-system or substituents on the adjacent ring. -

Atropisomerism: If substituents are large enough (e.g., bulky groups alongside fluorine), the rotation around the C-C bond becomes restricted (

kcal/mol barrier), leading to separable atropisomers.

Impact on Drug Design: This "twist" reduces the planarity of the molecule, which disrupts crystal packing (improving solubility) and creates a specific 3D shape that can fit into hydrophobic pockets more selectively than a flat biphenyl.

Table: Comparative Physicochemical Properties

| Property | Unsubstituted Biphenyl | Ortho-Fluorinated Biphenyl | Mechanistic Driver |

| Dihedral Angle | ~32°–44° (Solution) | >50° (Variable) | Steric clash between F and ortho-H/substituents. |

| Planarity | Moderate | Low (Twisted) | Relief of steric strain. |

| Solubility (LogS) | Low (High stacking) | Improved | Disrupted |

| Metabolic Stability | Low (Para-hydroxylation) | High | C-F bond strength (116 kcal/mol) blocks oxidation. |

| Lipophilicity | High | Variable | F increases lipophilicity, but twist exposes surface area. |

Visualization: The Ortho-Fluorine Twist Pathway

Figure 1: The causal pathway of the Ortho-Fluorine Effect, illustrating how steric bulk translates to functional biological outcomes.

Pharmacokinetic & Metabolic Implications[2][3][4][5][6][7]

Blocking Metabolic Soft Spots

The biphenyl ring is prone to rapid oxidative metabolism, primarily para-hydroxylation mediated by Cytochrome P450 (CYP) enzymes.

-

Mechanism: CYP enzymes typically attack the electron-rich para position.

-